molecular formula C17H13NO B2428675 3-[(E)-(naphthalen-1-ylimino)methyl]phenol CAS No. 301318-55-8

3-[(E)-(naphthalen-1-ylimino)methyl]phenol

Cat. No.: B2428675
CAS No.: 301318-55-8
M. Wt: 247.297
InChI Key: NACYNHPVSWFUHO-LDADJPATSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(E)-(naphthalen-1-ylimino)methyl]phenol is an organic compound that belongs to the class of Schiff bases. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds. This particular compound features a naphthalene ring linked to a phenol group through an imine (C=N) linkage. The presence of both aromatic rings and the imine group imparts unique chemical properties to this compound, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-(naphthalen-1-ylimino)methyl]phenol typically involves the condensation reaction between naphthalen-1-amine and 3-hydroxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:

[ \text{Naphthalen-1-amine} + \text{3-hydroxybenzaldehyde} \rightarrow \text{this compound} + \text{H}_2\text{O} ]

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters would be essential for efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenol group can undergo oxidation to form quinones.

    Reduction: The imine group can be reduced to form secondary amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on both the naphthalene and phenol rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

    Substitution: Halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are often used under acidic conditions.

Major Products

    Oxidation: Formation of naphthoquinones and benzoquinones.

    Reduction: Formation of secondary amines.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

3-[(E)-(naphthalen-1-ylimino)methyl]phenol has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Studied for its potential use in drug design due to its ability to interact with biological molecules.

    Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 3-[(E)-(naphthalen-1-ylimino)methyl]phenol largely depends on its ability to form complexes with metal ions and interact with biological molecules. The imine group can coordinate with metal ions, forming stable complexes that can be used in catalysis or as antimicrobial agents. The phenol group can participate in hydrogen bonding and other interactions with biological targets, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(E)-(naphthalen-1-ylimino)methyl]phenol
  • 4-[(E)-(naphthalen-1-ylimino)methyl]phenol
  • 3-[(E)-(naphthalen-2-ylimino)methyl]phenol

Uniqueness

3-[(E)-(naphthalen-1-ylimino)methyl]phenol is unique due to the specific positioning of the imine linkage and the hydroxyl group, which influences its reactivity and interaction with other molecules. The presence of the naphthalene ring also imparts distinct electronic properties, making it different from other similar Schiff bases.

Properties

IUPAC Name

3-(naphthalen-1-yliminomethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO/c19-15-8-3-5-13(11-15)12-18-17-10-4-7-14-6-1-2-9-16(14)17/h1-12,19H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NACYNHPVSWFUHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N=CC3=CC(=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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